N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide
Description
N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide is a complex compound with significant potential in various fields, including chemistry, biology, medicine, and industry. This compound's unique structure combines a difluoromethyl group, a pyrazole ring, and a methanesulfonamido group, which endows it with distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N4O3S/c1-7(2)5-18-6-9(10(16-18)11(13)14)15-12(19)8(3)17-22(4,20)21/h6-8,11,17H,5H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICZHPHTZMYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)NC(=O)C(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide typically involves multi-step organic reactions. Starting materials include pyrazole derivatives and appropriate alkylating agents. Key steps in the synthetic route involve:
Alkylation of the pyrazole ring to introduce the 2-methylpropyl group.
Difluoromethylation of the 3-position on the pyrazole ring.
Introduction of the methanesulfonamido group through amide bond formation.
Coupling reactions facilitated by catalysts and solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale efficiency. This includes using continuous flow reactors to maintain consistent reaction conditions and minimize impurities. Process optimizations focus on reducing costs and enhancing yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide can undergo oxidative transformations under the influence of oxidizing agents like hydrogen peroxide or permanganates, leading to modified functional groups on the pyrazole ring.
Reduction: : The compound can be reduced, particularly targeting the difluoromethyl group or the sulfonamide moiety, using reagents such as lithium aluminum hydride.
Substitution: : The pyrazole ring allows for nucleophilic or electrophilic substitution reactions, enabling modifications at various positions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; reactions conducted at moderate temperatures.
Reduction: : Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: : Nucleophiles like amines, electrophiles like alkyl halides; conducted in solvents like DMSO or acetonitrile.
Major Products Formed
Oxidative products include pyrazole derivatives with modified functional groups.
Reduction products may include altered difluoromethyl groups or deprotected amides.
Substitution reactions yield a variety of pyrazole derivatives with diverse functionalities.
Scientific Research Applications
N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide has multiple research applications:
Biology: : Investigated for its interactions with enzymes and proteins, helping to understand biochemical pathways.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the development of agricultural chemicals, particularly as a building block for herbicides or fungicides.
Mechanism of Action
The mechanism by which N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide exerts its effects varies based on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl and pyrazole groups play crucial roles in binding affinity and specificity, while the methanesulfonamido group enhances solubility and bioavailability.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-2-(methanesulfonamido)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include other substituted pyrazoles, but none combine difluoromethyl, alkyl, and sulfonamido functionalities in the same molecular framework. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
